molecular formula C14H21N3S B13233391 4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Cat. No.: B13233391
M. Wt: 263.40 g/mol
InChI Key: AQUPQSKKPQZNIP-UHFFFAOYSA-N
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Description

4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves the formation of the pyrrole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the pyrrole ring can be synthesized via the Paal-Knorr synthesis, while the thiazole ring can be formed through the Hantzsch thiazole synthesis. The final coupling step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrrole or thiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole ring can interact with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is unique due to the combination of pyrrole and thiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N3S

Molecular Weight

263.40 g/mol

IUPAC Name

4-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H21N3S/c1-9(2)5-6-17-10(3)7-12(11(17)4)13-8-18-14(15)16-13/h7-9H,5-6H2,1-4H3,(H2,15,16)

InChI Key

AQUPQSKKPQZNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCC(C)C)C)C2=CSC(=N2)N

Origin of Product

United States

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